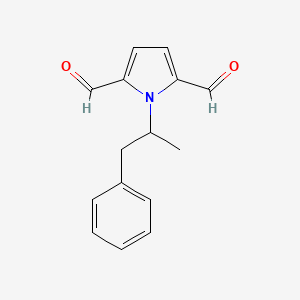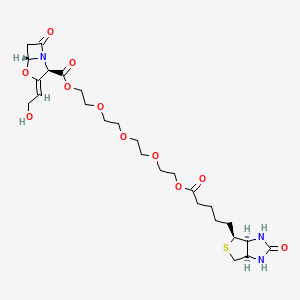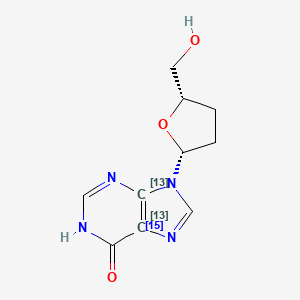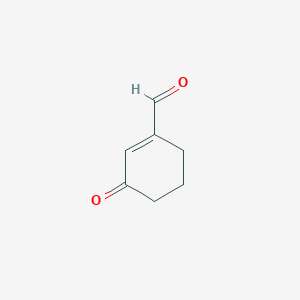
3-Oxo-1-cyclohexene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-1-cyclohexene-1-carbaldehyde is an organic compound with the molecular formula C7H8O2. It is a colorless liquid that is less dense than water and slightly soluble in water . This compound is also known by other names such as 3-oxo-1-cyclohexene-1-carboxaldehyde and 3-oxocyclohexene-1-carbaldehyde .
Preparation Methods
3-Oxo-1-cyclohexene-1-carbaldehyde can be synthesized through various synthetic routes. One common method involves the oxidation of 3-cyclohexene-1-carboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction conditions typically involve the use of an organic solvent like dichloromethane and a controlled temperature to ensure the desired product is obtained .
In industrial production, the compound can be synthesized on a larger scale using similar oxidation methods but with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Oxo-1-cyclohexene-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, sodium borohydride, and lithium aluminum hydride . The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
3-Oxo-1-cyclohexene-1-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Oxo-1-cyclohexene-1-carbaldehyde exerts its effects involves its interaction with various molecular targets and pathways. As an α,β-unsaturated aldehyde, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system . This reactivity makes it a valuable intermediate in organic synthesis and allows it to interact with biological molecules in biochemical studies .
Comparison with Similar Compounds
3-Oxo-1-cyclohexene-1-carbaldehyde can be compared with other similar compounds such as:
1-Cyclohexene-1-carboxaldehyde: This compound is an α,β-unsaturated aldehyde like this compound but lacks the keto group at the 3-position.
3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde: This compound has additional methyl groups at the 3 and 4 positions, which can influence its reactivity and physical properties.
The uniqueness of this compound lies in its combination of an aldehyde and a keto group within a cyclohexene ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H8O2 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-oxocyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C7H8O2/c8-5-6-2-1-3-7(9)4-6/h4-5H,1-3H2 |
InChI Key |
NZIDLHOGOMBBEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/structure/B13864182.png)

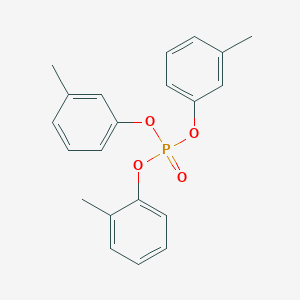
![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)

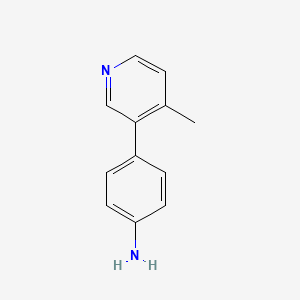

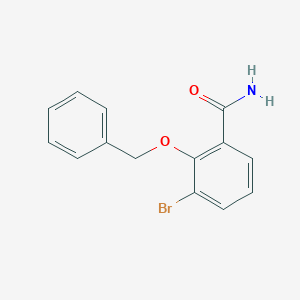
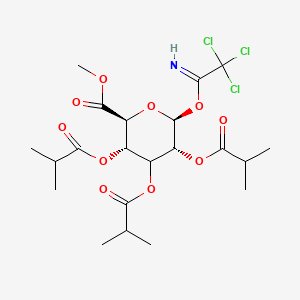
![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)
